2-Bromo-4,6-dichloropyridine
Overview
Description
2-Bromo-4,6-dichloropyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Mechanism of Action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
2-Bromo-4,6-dichloropyridine is a halogenated pyridine derivative. It’s often used in the synthesis of more complex organic compounds through reactions such as the Suzuki–Miyaura cross-coupling . In this reaction, the bromine and chlorine atoms on the pyridine ring can be replaced by other groups, allowing the compound to form new bonds and interact with its targets .
Biochemical Pathways
Halogenated pyridines are often involved in reactions that form carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, polar molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .
Result of Action
The molecular and cellular effects of this compound depend on the specific targets it interacts with. As a halogenated pyridine, it’s likely to influence the function of various enzymes and receptors, potentially leading to changes in cellular signaling and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its reactivity and stability. Additionally, the presence of other molecules can influence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromo-4,6-dichloropyridine in biochemical reactions is primarily as a reagent in the formation of carbon-carbon bonds . It interacts with organomagnesiums and organolithiums, which are polar reagents containing organoalkali or organoalkaline-earth metals . The nature of these interactions involves the transfer of the formally nucleophilic organic groups from boron to palladium .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a reagent in the formation of carbon-carbon bonds . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4,6-dichloropyridine can be synthesized through several methods. One common approach involves the bromination of 4,6-dichloropyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed:
- Substitution reactions yield various substituted pyridines, depending on the nucleophile used.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Bromo-4,6-dichloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Comparison with Similar Compounds
2,6-Dichloropyridine: Lacks the bromine atom, making it less reactive in certain coupling reactions.
4-Bromo-2,6-dichloropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-4,6-dichloropyridine’s unique combination of bromine and chlorine atoms at specific positions on the pyridine ring enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-bromo-4,6-dichloropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-5(8)9-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHIOYWDATHOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309732 | |
Record name | 2-Bromo-4,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-15-7 | |
Record name | 2-Bromo-4,6-dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.